1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a useful research compound. Its molecular formula is C18H25Cl2NO6 and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate is 421.1058929 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Advanced Oxidation Processes for Wastewater Treatment
Research into the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV has shown that advanced oxidation processes can effectively treat wastewater containing chlorophenoxy herbicides. These processes lead to the mineralization of the herbicide, breaking it down into less harmful components, such as 2,4-dichlorophenol, oxalic acid, and carbon dioxide. This indicates the potential for 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate to be involved in environmental remediation and treatment technologies (Sun & Pignatello, 1993).
Synthesis of Complex Organic Molecules
The synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton showcases the utility of complex chemical reactions involving oxalate compounds and derivatives in producing naturally occurring cyclic hydroxamic acids. These compounds have applications ranging from agriculture to pharmaceuticals, suggesting a potential research avenue for 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate in synthesizing bioactive molecules (Hartenstein & Sicker, 1993).
Quantum Chemical Calculations for Corrosion Inhibition
A study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors for copper in nitric acid media utilized quantum chemical calculations to determine the relationship between molecular structure and inhibition efficiency. This approach, examining electronic properties to predict material interaction, indicates the potential for researching 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate as a corrosion inhibitor or in other material science applications (Zarrouk et al., 2014).
Exploring Chemical Interactions and Mechanisms
The reaction of aminoxyls with dioxiranes, leading to the production of methoxyamine derivatives, highlights the intricate chemical interactions and potential for exploring radical-mediated reactions. Studies like this can provide a foundation for understanding how 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate might react under similar conditions, revealing pathways for synthesizing novel compounds or understanding its reactivity (Dinoi et al., 1998).
Properties
IUPAC Name |
1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO2.C2H2O4/c1-13-4-6-19(7-5-13)8-9-20-10-11-21-14-2-3-15(17)16(18)12-14;3-1(4)2(5)6/h2-3,12-13H,4-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPRYNAHBQRXRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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